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Compound of Interest

Compound Name: Anti-inflammatory agent 70

Cat. No.: B15611974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical
properties, mechanism of action, and relevant experimental protocols for the selective
cyclooxygenase-2 (COX-2) inhibitor, Celecoxib.

Chemical Structure and Physicochemical Properties

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the diaryl-substituted
pyrazole class.[1] Its chemical structure is characterized by a central pyrazole ring, a
trifluoromethyl group, and a p-tolyl group at positions 3 and 5, respectively. A 4-sulfamoylphenyl
group is attached to the nitrogen at position 1 of the pyrazole ring.[2][3] This sulfonamide
moiety is crucial for its selective binding to the COX-2 enzyme.[2][4]

Chemical Identifiers

e IUPAC Name: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-
yllbenzenesulfonamide[3]

o CAS Number: 169590-42-5[5]
e Molecular Formula: C17H14F3N302S[5]

Physicochemical Data Summary
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Property Value Source(s)
Molecular Weight 381.37 g/mol [3]
White to off-white crystalline
Appearance [3]
powder
Melting Point 157-159°C [31[6]
Water Solubility 7 mg/L (at pH 7 and 40°C) [61[7]
pKa ~11 [7]
- Soluble in methanol, ethanol,
Solubility [3]
and DMSO
Pharmacokinetic Properties Summary
Property Value Source(s)
Plasma Protein Binding ~97% (primarily to albumin) [31[8]
Peak Plasma Concentration 705 ng/mL (single 200 mg
[41[]
(Cmax) dose)
Time to Peak Plasma
) ~3 hours [9][10]
Concentration (Tmax)
Apparent Volume of
~429 L [8]

Distribution (Vss/F)

Metabolism

Primarily by CYP2C9 in the
liver

[3](8]

Biological Half-life

~11 hours

[3]

Mechanism of Action: Selective COX-2 Inhibition

Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting

the cyclooxygenase-2 (COX-2) enzyme.[1][8] COX enzymes catalyze the conversion of

arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.
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[4][10] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection
and platelet function, COX-2 is inducible and its expression is upregulated during inflammation.

[2](8]

Celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a
hydrophilic side pocket present in the COX-2 active site but not in COX-1.[2][4] This selective
inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins that mediate pain
and inflammation, while minimizing the gastrointestinal side effects associated with non-
selective NSAIDs that also inhibit COX-1.[3][8] Celecoxib is approximately 10-20 times more
selective for COX-2 over COX-1.[2]

Beyond inflammation, Celecoxib has demonstrated anti-cancer effects.[2][10] These are
mediated through the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
[10]

Signaling Pathway of Celecoxib's Anti-inflammatory Action

Arachidonic Acid Metabolized by
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Selective inhibition of the COX-2 pathway by Celecoxib.

Experimental Protocols

A common synthetic route to Celecoxib involves a two-step process: a Claisen condensation
followed by a cyclo-condensation reaction.[11]

Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione

» To a solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent (e.g.,
methanol), add a base such as sodium methoxide.[11]
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« Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to
allow for the condensation to occur.[11]

e Upon completion, neutralize the reaction with an acid (e.g., hydrochloric acid) and extract the
dione product with an organic solvent.[11]

» Purify the product using standard techniques such as column chromatography or
recrystallization.[11]

Step 2: Cyclo-condensation to form Celecoxib

Dissolve the dione product from Step 1 in a suitable solvent like ethanol.[11]

Add 4-sulfamidophenylhydrazine hydrochloride to the solution.[11]

Reflux the reaction mixture for several hours (e.g., 4-8 hours).[11]

Cool the reaction mixture to allow for the precipitation of Celecoxib.[11]

Collect the solid product by filtration, wash with a cold solvent, and dry to yield Celecoxib.[11]
This protocol is adapted from commercially available COX-2 inhibitor screening kits.[12][13]
Materials:

e Human recombinant COX-2 enzyme

o COX Assay Buffer

o COX Probe (e.g., a fluorogenic substrate)

e COX Cofactor

» Arachidonic Acid (substrate)

e Celecoxib (as a positive control)

e Test compounds
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» 96-well microplate
o Fluorometric plate reader (EX’Em = 535/587 nm)
Procedure:

o Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, cofactor,
and arachidonic acid in COX assay buffer as per the manufacturer's instructions.[12]

o Compound Preparation: Prepare serial dilutions of the test compounds and Celecoxib in a
suitable solvent (e.g., DMSO).[12]

o Assay Setup: In a 96-well plate, add the following to designated wells:
o Enzyme Control: COX Assay Bulffer.
o Inhibitor Control: Celecoxib solution.
o Test Compound: Test compound solutions.[13]

o Enzyme Addition: Add the COX-2 enzyme solution to all wells except for a no-enzyme
control.

e Pre-incubation: Add the cofactor and probe to all wells. Incubate the plate for a short period
(e.g., 10-15 minutes) at 25°C, protected from light, to allow the inhibitors to interact with the
enzyme.[14]

» Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to
all wells.[12]

o Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at
ExX/Em = 535/587 nm for 5-10 minutes at 25°C.[12][13]

o Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve)
for each well. Determine the percent inhibition for each test compound concentration relative
to the enzyme control. Calculate the I1Cso value for each compound.[13]

Experimental Workflow for COX-2 Inhibition Assay
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A typical workflow for a fluorometric COX-2 inhibition assay.
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This protocol describes a general approach for evaluating the anti-inflammatory effects of
Celecoxib in a rat model of induced inflammation, such as osteoarthritis or smoke-induced lung
inflammation.[15][16]

Animals:
e Male Sprague-Dawley rats.[15]
Procedure:

o Acclimatization: Acclimate the animals to the laboratory conditions for at least one week
before the experiment.

e Induction of Inflammation: Induce inflammation using a suitable model. For example:

o Osteoarthritis Model: Anterior cruciate ligament transection and partial medial
meniscectomy.[16]

o Lung Inflammation Model: Exposure to cigarette smoke.[15]

e Grouping and Treatment: Randomly divide the animals into groups:
o Control group (no inflammation, vehicle treatment).
o Inflammation model group (vehicle treatment).

o Celecoxib-treated group (inflammation model + Celecoxib administration, e.g., 100 mg/kg,
p.o.).[14]

o Treatment Period: Administer Celecoxib or the vehicle daily for the duration of the study
(e.g., several weeks).[15][16]

o Assessment of Inflammation: At the end of the treatment period, euthanize the animals and
collect relevant tissues (e.g., knee joints, lung tissue) and biological fluids (e.g., serum,
synovial fluid).[15][17]

e Analysis:
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o Histopathology: Evaluate tissue morphology and signs of inflammation (e.g., inflammatory
cell infiltration, cartilage degeneration) using staining techniques like H&E.[15][16]

o Biochemical Markers: Measure the levels of pro-inflammatory mediators such as
prostaglandins (PGE-z), cytokines (IL-6, TNF-a), and enzymes (iNOS, COX-2) in tissue
homogenates or biological fluids using ELISA or Western blotting.[15][17]

o Statistical Analysis: Compare the results between the different groups using appropriate
statistical tests (e.g., ANOVA) to determine the efficacy of Celecoxib in reducing
inflammation.

Quantitative Data on Biological Activity

In Vitro COX Inhibition

Enzyme ICso0 Value Assay Type Source(s)
Human COX-2 40 nM In vitro enzyme assay  [14]
LC-MS/MS based
Human COX-2 50 M [18]
assay

. LC-MS/MS based
Ovine COX-1 30 uM [18]
assay

In Vivo Anti-inflammatory Effects

A study on a rat model of smoke-induced emphysema demonstrated that Celecoxib treatment
significantly:

Inhibited the increase in interalveolar wall distance.[15]

Reduced pulmonary inflammation and inflammatory cell infiltration.[15]

Decreased serum nitric oxide (NO) production.[15]

Inhibited the expression of INOS and COX-2 in lung tissue.[15]

Reduced the production of PGE:z in lung tissue.[15]
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In a study on patients with inflammatory arthritis, Celecoxib treatment (100 mg b.i.d.) led to a
significant decrease in both synovial fluid and serum levels of Interleukin-6 (IL-6).[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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